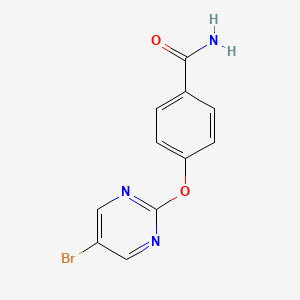
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate, also known as EZA, is a chemical compound with potential applications in scientific research. It is a cyanoacrylate derivative and has been reported to exhibit antitumor and anti-inflammatory activities.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been reported to exhibit antitumor and anti-inflammatory activities. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to reduce inflammation in animal models of arthritis and colitis. In addition, ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been investigated for its potential use as a fluorescent probe for imaging of cancer cells.
Mecanismo De Acción
The exact mechanism of action of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is not fully understood. However, it has been suggested that ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate acts by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been reported to exhibit low toxicity in vitro and in vivo. In addition, ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been shown to have good stability in various solvents and under different pH conditions. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to have good membrane permeability, which makes it a potential candidate for drug delivery applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is its potential use as a fluorescent probe for imaging of cancer cells. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to exhibit antitumor and anti-inflammatory activities, which makes it a potential candidate for drug development. However, one of the limitations of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate. One direction is to investigate the potential use of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a drug for the treatment of cancer and inflammatory diseases. Another direction is to explore the use of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a fluorescent probe for imaging of cancer cells. In addition, further studies are needed to elucidate the exact mechanism of action of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate and to investigate its potential side effects.
Métodos De Síntesis
The synthesis of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate involves the reaction of cyanoacetic acid ethyl ester with 2-azepanone in the presence of a base, such as potassium carbonate or sodium hydride. The reaction yields ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a yellowish solid with a melting point of around 80-82°C. The purity of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate can be determined using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)9(8-12)10-6-4-3-5-7-13-10/h13H,2-7H2,1H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIXRHZKCPKQIV-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCCCN1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/CCCCCN1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)







